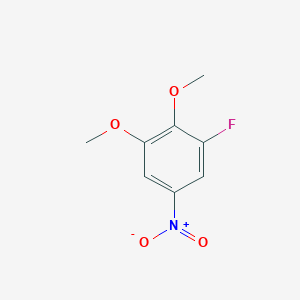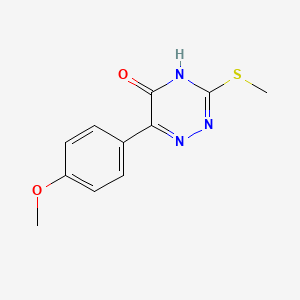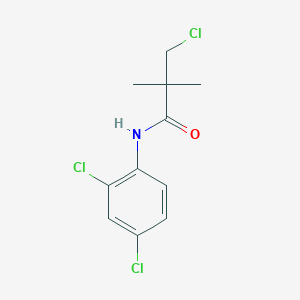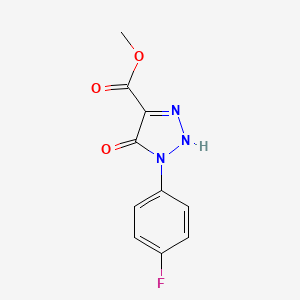
1-Fluoro-2,3-dimethoxy-5-nitrobenzene
概要
説明
1-Fluoro-2,3-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 It is a derivative of benzene, characterized by the presence of a fluorine atom, two methoxy groups, and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-2,3-dimethoxy-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1-fluoro-2,3-dimethoxybenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity of the final product. The production process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions: 1-Fluoro-2,3-dimethoxy-5-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-methoxy-2,3-dimethoxy-5-nitrobenzene.
Reduction: 1-Fluoro-2,3-dimethoxy-5-aminobenzene.
Oxidation: 1-Fluoro-2,3-dimethoxy-5-nitrobenzaldehyde or 1-fluoro-2,3-dimethoxy-5-nitrobenzoic acid.
科学的研究の応用
1-Fluoro-2,3-dimethoxy-5-nitrobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 1-fluoro-2,3-dimethoxy-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxy groups influence the compound’s reactivity and binding affinity to target molecules, modulating its overall activity.
類似化合物との比較
1-Fluoro-2,3-dimethoxybenzene: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Fluoro-2,5-dimethoxy-4-nitrobenzene: Similar structure but with different positions of the methoxy and nitro groups, leading to variations in properties and applications.
1-Fluoro-3,5-dimethoxybenzene: Lacks the nitro group and has different positions of the methoxy groups, affecting its chemical behavior.
Uniqueness: 1-Fluoro-2,3-dimethoxy-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring creates a compound with versatile reactivity and potential for diverse applications.
特性
IUPAC Name |
1-fluoro-2,3-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNSCAVWEHXXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2949981.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2949983.png)
![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)
![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)

![N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2949990.png)
![3-(2-chlorobenzyl)-8-fluoro-5-(2-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2949992.png)

![2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2949998.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950000.png)
![N-{3'-acetyl-1-butyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2950001.png)
